1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine
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Overview
Description
1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is a heterocyclic compound that features a bipyridine core with a cyclopropyl group attached. Bipyridines are known for their versatility and have been widely studied due to their applications in various fields such as coordination chemistry, catalysis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 4,4’-bipyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Scientific Research Applications
1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as catalysts and electrochromic devices.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties and are used in various chemical transformations . In biological systems, the compound may interact with cellular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: Similar to 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine but with different structural orientation.
4,4’-Bipyridine: The parent compound without the cyclopropyl group.
Uniqueness
1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .
Properties
CAS No. |
180692-20-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(1-cyclopropyl-3,6-dihydro-2H-pyridin-4-yl)pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-13(1)15-9-5-12(6-10-15)11-3-7-14-8-4-11/h3-5,7-8,13H,1-2,6,9-10H2 |
InChI Key |
CLSAFFLZWFBQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(=CC2)C3=CC=NC=C3 |
Origin of Product |
United States |
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